molecular formula C20H22N2O6 B4162890 1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-1H-benzimidazole oxalate

1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-1H-benzimidazole oxalate

Cat. No. B4162890
M. Wt: 386.4 g/mol
InChI Key: ZQPLZSTVVRUCNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-1H-benzimidazole oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as MPEP, and it belongs to the class of benzimidazole derivatives. MPEP has been extensively studied for its potential use as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism of Action

MPEP acts as a competitive antagonist of mGluR5, which means that it binds to the receptor and prevents the binding of its natural ligands. This leads to a reduction in the activity of the receptor, which can have various effects depending on the specific brain region involved. MPEP has been shown to have anxiolytic and antidepressant effects in animal models, which suggests that it may be useful in the treatment of these disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects in animal models. For example, it has been shown to reduce the release of glutamate, a neurotransmitter that is involved in many neurological disorders. MPEP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. These effects suggest that MPEP may have neuroprotective properties and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

MPEP has several advantages for lab experiments. It is a selective antagonist of mGluR5, which means that it can be used to study the specific effects of this receptor without affecting other receptors in the brain. MPEP is also commercially available and relatively easy to synthesize, which makes it accessible to researchers. However, MPEP has some limitations as well. It has low solubility in water, which can make it difficult to administer in animal studies. Furthermore, MPEP has been shown to have off-target effects at high concentrations, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on MPEP. One area of interest is the development of more selective antagonists of mGluR5 that have fewer off-target effects. Another area of interest is the investigation of the potential use of MPEP in the treatment of other neurological disorders such as Parkinson's disease and Huntington's disease. Additionally, the effects of MPEP on synaptic plasticity and learning and memory are areas that warrant further investigation.

Scientific Research Applications

MPEP has been extensively studied for its potential use as a selective antagonist of mGluR5. This receptor is widely distributed in the central nervous system and has been implicated in various neurological disorders such as anxiety, depression, and addiction. MPEP has been shown to block the activity of mGluR5, which can lead to a reduction in the symptoms associated with these disorders. Furthermore, MPEP has also been studied for its potential use in the treatment of fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.

properties

IUPAC Name

1-[2-[2-(2-methylphenoxy)ethoxy]ethyl]benzimidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2.C2H2O4/c1-15-6-2-5-9-18(15)22-13-12-21-11-10-20-14-19-16-7-3-4-8-17(16)20;3-1(4)2(5)6/h2-9,14H,10-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPLZSTVVRUCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCOCCN2C=NC3=CC=CC=C32.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-1H-benzimidazole oxalate
Reactant of Route 2
1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-1H-benzimidazole oxalate
Reactant of Route 3
1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-1H-benzimidazole oxalate
Reactant of Route 4
Reactant of Route 4
1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-1H-benzimidazole oxalate
Reactant of Route 5
Reactant of Route 5
1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-1H-benzimidazole oxalate
Reactant of Route 6
Reactant of Route 6
1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-1H-benzimidazole oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.